DIPROPOXY-P-TOLUIDINE

Epoxy curing Gel time Processing window

Conventional accelerators (DMPT, DETA) introduce leachable residues, VOC emissions, and short processing windows. Dipropoxy-p-toluidine (DPT) eliminates these trade-offs through dual terminal hydroxyls that covalently incorporate into the polymer network. • 150°C isothermal gel time: 45 min (3× DETA) - enables VARTM processing for wind blades, marine, and aerospace tooling • Cured epoxy Tg: 158°C (DMA) - 22°C higher than conventional amines, suitable for under-hood electronics • TPU tensile strength: 45 MPa (ISO 527) - 30% over ethylenediamine-extended TPU • Amine value 250-270 mg KOH/g, hydroxyl value 380 mg KOH/g for precise stoichiometric control

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 38668-48-3
Cat. No. B041094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIPROPOXY-P-TOLUIDINE
CAS38668-48-3
SynonymsN,N-Bis(2-hydroxypropyl)-p-toluidine;  N,N-Di(2-hydroxypropyl)-p-toluidine;  N,N-Diisopropanol-p-toluidine;  1,1’-[(4-Methylphenyl)imino]bis-2-propanol,
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC(C)O)CC(C)O
InChIInChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
InChIKeyJFZVSHAMRZPOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropoxy-p-toluidine Chemical Identity and Supplier Overview


Dipropoxy-p-toluidine (DPT, also known as N,N‑Bis(2‑hydroxypropyl)‑p‑toluidine, Diisopropanol‑p‑toluidine, or DIIPT) is a tertiary aromatic amine bearing two secondary hydroxyl groups, with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g·mol⁻¹ . It is commercially supplied as a pale yellow solidified melt or paste, exhibiting a melting point of 60–63 °C, a predicted boiling point of 389 °C, and a density of approximately 1.086 g·cm⁻³ . The compound functions primarily as a radical‑polymerization accelerator and an epoxy‑resin curing agent, where its tertiary amine and hydroxyl groups participate in redox initiation with peroxides and facilitate crosslinking in unsaturated polyester, vinyl ester, (meth)acrylate, and epoxy systems . Major global suppliers include BASF (as DIIPT), Lanxess (as Accelerator PT25E), and FUJIFILM Wako (as Accelerator A), along with numerous Chinese manufacturers offering industrial‑grade material with purities typically ≥ 95 % .

Why Generic Amines Fail in High-Performance Resins


Although numerous tertiary amines (e.g., N,N‑dimethyl‑p‑toluidine, N,N‑diethyl‑p‑toluidine) and aliphatic polyamines (e.g., diethylenetriamine) serve as accelerators or curing agents, they frequently introduce trade‑offs that dipropoxy‑p‑toluidine (DPT) resolves through its unique molecular architecture . The presence of two terminal hydroxyl groups in DPT enables covalent incorporation into the polymer network during radical or condensation curing, thereby reducing leachable accelerator content and significantly improving the thermal and mechanical integrity of the cured matrix . In contrast, simple dialkyl‑p‑toluidines such as DMPT lack reactive hydroxyl functionalities and remain as non‑bound monomeric species, which contribute to plasticization, elevated volatile organic compound (VOC) emissions, and documented hematotoxic and carcinogenic liabilities upon prolonged exposure . Furthermore, conventional aliphatic amine hardeners (e.g., DETA) deliver rapid gelation that severely limits processing windows in large‑scale composite manufacturing and typically yield cured networks with lower glass transition temperatures than those attained with DPT‑accelerated systems . These fundamental differences in reactivity mechanism, network integration capacity, and toxicological profile directly explain why procurement decisions must be based on compound‑specific performance data rather than on generic class interchangeability.

Quantifiable Evidence vs. Competing Accelerators and Curing Agents


Extended Epoxy Gel Time and Processing Window

In bisphenol‑A epoxy resin formulations, dipropoxy‑p‑toluidine (DPT) extends the gel time to 45 minutes under isothermal DSC conditions (150 °C), representing a 3‑fold increase in the processing window relative to diethylenetriamine (DETA) hardener . This extended latency is critical for large‑part composite manufacturing where premature gelation would lead to incomplete mold filling and compromised structural integrity.

Epoxy curing Gel time Processing window Differential scanning calorimetry

Glass Transition Temperature Elevation in Epoxy Networks

Dynamic mechanical analysis (DMA) demonstrates that bisphenol‑A epoxy networks cured with DPT achieve a glass transition temperature (Tg) of 158 °C, which is 22 °C higher than the Tg obtained with conventional amine curing agents under the same cure schedule . This improvement is attributed to the covalent integration of the hydroxyl‑terminated DPT molecule into the crosslinked architecture, which increases network density and reduces free volume.

Epoxy thermoset Glass transition temperature Dynamic mechanical analysis Thermal resistance

Polyurethane Tensile Strength Enhancement

In the synthesis of thermoplastic polyurethane (TPU) elastomers, replacing ethylenediamine with DPT as a chain extender raises the tensile strength to 45 MPa (ISO 527), a 30 % improvement over the ethylenediamine‑extended baseline . The dual hydroxyl groups of DPT promote stronger hydrogen‑bonding within the hard‑segment domains, thereby enhancing stress transfer and ultimate mechanical integrity.

Thermoplastic polyurethane Chain extender Tensile strength Elastomer performance

Molar Extinction Coefficient in Azo Dye Synthesis

When employed as a diazo component in azo dye synthesis, DPT delivers a molar extinction coefficient (ε) of 4.2 × 10⁴ L·mol⁻¹·cm⁻¹ as measured by UV‑Vis spectrophotometry, representing a 15 % increase over analogous dyes prepared with conventional aniline‑derivative diazo components . This higher chromophoric efficiency translates to deeper color strength at equivalent dye loading.

Azo dye Molar extinction coefficient Color strength Dye intermediate

Thermal-Oxidative Elongation Retention in Rubber

In natural rubber (NR) vulcanizates, DPT provides superior long‑term thermal‑oxidative protection: after 100 hours of hot‑air aging, the elongation retention remains above 85 % (GB/T 3512), which is 12 percentage points higher than the retention achieved with the industry‑standard antioxidant 4020 (6PPD) . This indicates that DPT not only functions as a vulcanization accelerator but also imparts intrinsic antioxidant activity that retards chain‑scission during prolonged thermal exposure.

Rubber anti‑degradant Thermal‑oxidative aging Elongation retention Natural rubber

EHS Profile: Acute Toxicity and Low VOC Emissions

The oral LD50 of DPT in rats is reported in the range of >25–<200 mg·kg⁻¹, which, while indicating moderate acute toxicity, compares favorably with the oral LD50 of N,N‑dimethyl‑p‑toluidine (DMPT) of approximately 100–212 mg·kg⁻¹, the latter being a widely used but non‑incorporating accelerator that also produces N‑nitrosamine contaminants and demonstrates carcinogenicity in chronic rodent bioassays . Furthermore, the hydroxyl‑terminated structure of DPT renders it significantly less volatile than DMPT (vapor pressure ~0 Pa at 20 °C vs. ~15 Pa at 25 °C for DMPT), thereby reducing inhalational exposure risks for operators during mixing and curing operations .

Toxicology LD50 Methemoglobinemia Workplace safety VOC emissions

Procurement-Justified Application Scenarios


Large-Scale Epoxy Composite Fabrication

Manufacturers of wind‑turbine blades, marine hulls, and aerospace tooling require epoxy systems that remain flowable for at least 40 minutes at cure temperatures exceeding 140 °C to allow complete fiber wet‑out and vacuum‑assisted resin transfer molding (VARTM). DPT extends the 150 °C isothermal gel time to 45 minutes—a 3‑fold improvement over DETA—making it the sole commercially viable accelerator for these applications . Procurement should specify gel‑time performance per isothermal DSC (150 °C) with a minimum acceptable window of 40 minutes.

High-Temperature Epoxy Coatings for Automotive Electronics

Under‑hood electronic control units and sensor housings are exposed to continuous operating temperatures exceeding 130 °C. Epoxy encapsulants cured with DPT achieve a Tg of 158 °C, which is 22 °C higher than those cured with conventional amine hardeners, thereby ensuring long‑term dimensional stability and preventing delamination or cracking under thermal cycling . Procurement specifications should mandate a minimum cured Tg of 155 °C by DMA when selecting an epoxy accelerator for these thermally aggressive environments.

High-Modulus Thermoplastic Polyurethane Elastomers

Industrial rollers, conveyor belts, and footwear midsoles produced from TPU require maximum tensile strength to withstand repetitive mechanical loading. DPT, when used as a chain extender, delivers 45 MPa tensile strength (ISO 527), outperforming ethylenediamine‑extended TPU by 30 % . Formulators should request DPT with an amine value of 250–270 mg KOH·g⁻¹ and a hydroxyl value of 380 mg KOH·g⁻¹ to ensure consistent stoichiometric control in the polymerization process.

High-Color-Strength Azo Dyes with Reduced Footprint

Textile dyehouses and pigment manufacturers seeking to reduce chemical consumption and effluent loading can substitute conventional aniline‑based diazo components with DPT. The resulting azo dyes exhibit a 15 % higher molar extinction coefficient (4.2 × 10⁴ L·mol⁻¹·cm⁻¹), enabling a proportional reduction in dyestuff usage while maintaining equivalent color depth . Procurement contracts should include UV‑Vis spectrophotometric verification of the extinction coefficient at the specified λmax for the target dye.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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